![molecular formula C22H23N3O6 B2712011 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 608503-13-5](/img/structure/B2712011.png)
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.441. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Studies explore its impact on specific cancer types, such as breast, lung, or colon cancer. The compound’s interactions with cellular targets, including enzymes and receptors, are crucial for understanding its anticancer mechanisms .
- Investigations focus on its modulation of inflammatory pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), COX-2 (cyclooxygenase-2), and cytokines. The goal is to develop novel anti-inflammatory agents .
- Scientists explore its impact on oxidative stress, mitochondrial function, and neurotransmitter systems. Preclinical studies assess its ability to prevent or slow neurodegeneration .
- In vitro assays evaluate its minimum inhibitory concentration (MIC) against specific pathogens. The compound’s mode of action—whether it disrupts cell membranes, DNA replication, or protein synthesis—is of interest .
- Investigations focus on its emission spectra, quantum yield, and stability under different conditions. Potential uses include fluorescent probes and sensors .
- Researchers design sensors based on its interaction with target molecules (e.g., metal ions, pH, or gases). These sensors find applications in environmental monitoring, food safety, and medical diagnostics .
Anticancer Research
Anti-Inflammatory Properties
Neuroprotective Potential
Antimicrobial Activity
Photophysical Properties
Chemical Sensors and Detectors
These applications highlight the versatility and potential impact of “1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one” in scientific research. Keep in mind that ongoing studies may uncover additional uses and mechanisms for this intriguing compound . If you’d like more information on any specific application, feel free to ask!
properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-23(2)11-12-24-19(14-7-9-16(10-8-14)25(29)30)18(21(27)22(24)28)20(26)15-5-4-6-17(13-15)31-3/h4-10,13,19,26H,11-12H2,1-3H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQESOXDJAKVMRN-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one |
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